2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid, also known by its IUPAC name 2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 301.65 g/mol. This compound features a pyridine ring substituted with a chloro group and a trifluoromethylphenyl moiety, making it structurally distinct and potentially useful in various chemical applications, particularly in medicinal chemistry due to its unique properties and biological activities .
The reactivity of 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid is primarily influenced by its functional groups. It can undergo typical carboxylic acid reactions, such as:
Additionally, this compound may participate in coupling reactions that are common in the synthesis of pharmaceuticals .
2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid exhibits several notable biological activities:
The synthesis of 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid typically involves multi-step processes. A common method includes:
This compound is primarily utilized in research settings, particularly in drug discovery and development. Its unique structure allows it to serve as a lead compound for synthesizing new therapeutics targeting various diseases, especially neurodegenerative disorders like Alzheimer's disease . Additionally, its potential antimicrobial and anti-inflammatory properties open avenues for further medicinal applications.
Interaction studies involving 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid focus on its binding affinity and selectivity towards specific biological targets. In vitro studies have demonstrated its ability to inhibit γ-secretase effectively while showing minimal interaction with other enzymes involved in similar pathways. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
Several compounds share structural similarities with 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
6-Chloro-5-(trifluoromethyl)nicotinic acid | 261635-77-2 | 0.83 |
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | 505084-58-2 | 0.80 |
Methyl 6-chloro-4-(trifluoromethyl)nicotinate | 261635-79-4 | 0.72 |
3-(Trifluoromethyl)pyridine-4-carboxylic acid | 590371-38-3 | 0.71 |
2-Chloro-5-methylnicotinic acid | 66909-30-6 | 0.85 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique trifluoromethyl substitution in the phenyl group of 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid distinguishes it from others, potentially contributing to its specific biological activities and interactions .